2,5-Cyclohexadiene-1,4-diimine, N,N'-dichloro-
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Overview
Description
N,N’-Dichloro-p-benzoquinonediimide is an organic compound known for its unique chemical properties and applications in various fields. It is characterized by the presence of two chlorine atoms attached to the nitrogen atoms in the benzoquinonediimide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dichloro-p-benzoquinonediimide can be synthesized through several methods. One common approach involves the chlorination of p-benzoquinonediimide using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of N,N’-Dichloro-p-benzoquinonediimide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dichloro-p-benzoquinonediimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to p-benzoquinonediimide.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with N,N’-Dichloro-p-benzoquinonediimide include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but often involve solvents like acetonitrile or dichloromethane and temperatures ranging from -10°C to 50°C .
Major Products Formed
The major products formed from reactions involving N,N’-Dichloro-p-benzoquinonediimide include various substituted quinones and imides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
N,N’-Dichloro-p-benzoquinonediimide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Dichloro-p-benzoquinonediimide involves its ability to act as an oxidizing agent. It can accept electrons from other molecules, facilitating various redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-p-benzoquinone: Known for its high reduction potential and use in hydride transfer reactions.
Tetrachloro-1,4-benzoquinone: Another chlorinated quinone with similar reactivity but different applications.
Uniqueness
N,N’-Dichloro-p-benzoquinonediimide is unique due to its specific substitution pattern and reactivity profile. It offers distinct advantages in certain synthetic applications, particularly where selective chlorination is required .
Properties
CAS No. |
637-70-7 |
---|---|
Molecular Formula |
C6H4Cl2N2 |
Molecular Weight |
175.01 g/mol |
IUPAC Name |
1-N,4-N-dichlorocyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C6H4Cl2N2/c7-9-5-1-2-6(10-8)4-3-5/h1-4H |
InChI Key |
NHMMHCXTHYEVLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NCl)C=CC1=NCl |
Origin of Product |
United States |
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